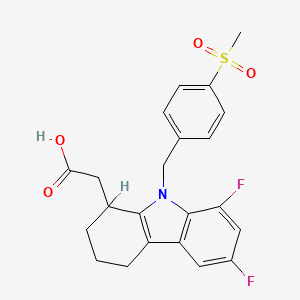

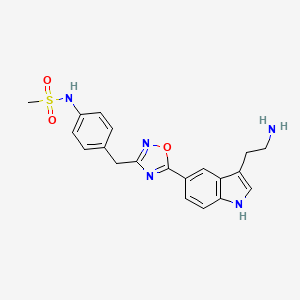

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

Vue d'ensemble

Description

L-694,247 est un agoniste hautement puissant et sélectif pour le sous-type de récepteur de la sérotonine 5-hydroxytryptamine 1D. Il présente une affinité 10 fois plus élevée pour le récepteur 5-hydroxytryptamine 1B et une affinité 25 fois plus élevée pour le récepteur 5-hydroxytryptamine 1A

Mécanisme D'action

L-694,247 exerce ses effets en se liant sélectivement au récepteur 5-hydroxytryptamine 1D, qui est un sous-type du récepteur de la sérotonine. Cette liaison inhibe l’activité de l’adénylyl cyclase, ce qui entraîne une diminution des niveaux d’adénosine monophosphate cyclique . Le composé inhibe également la libération de sérotonine par les neurones, modulant davantage les voies de signalisation sérotoninergiques. Ces actions entraînent divers effets physiologiques, notamment l’inhibition de l’absorption d’eau et une modulation potentielle de l’humeur et du comportement .

Analyse Biochimique

Biochemical Properties

L-694,247 interacts with the 5-HT1D receptors, showing a high affinity for these receptors . It selectively inhibits adenylyl cyclase activity induced by forskolin in guinea pig substantia nigra homogenates . This interaction with the 5-HT1D receptors and the subsequent inhibition of adenylyl cyclase activity is a key aspect of its biochemical role .

Cellular Effects

In cellular processes, L-694,247 has been shown to inhibit water intake when injected intraventricularly in dehydrated rats . This suggests that it can influence cell function by modulating the activity of 5-HT1D receptors .

Molecular Mechanism

The molecular mechanism of action of L-694,247 involves its binding to the 5-HT1D receptors, leading to the inhibition of adenylyl cyclase activity . This results in a decrease in the levels of cyclic AMP, a key second messenger involved in many cellular processes .

Dosage Effects in Animal Models

The effects of L-694,247 in animal models are dose-dependent. At lower doses, it has been shown to inhibit water intake in dehydrated rats

Méthodes De Préparation

La synthèse de L-694,247 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie synthétique clé comprend la formation du cycle 1,2,4-oxadiazole et la fixation ultérieure des groupes indole et phényle. Les conditions de réaction impliquent généralement l’utilisation de réactifs tels que le 4-méthylsulfonylaminobenzyl, le 1,2,4-oxadiazol-5-yl et le 1H-indole-3-yl . Les méthodes de production industrielle de L-694,247 ne sont pas largement documentées, mais le composé est synthétisé dans des conditions de laboratoire contrôlées afin d’assurer une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L-694,247 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L-694,247 a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Il est utilisé pour étudier le rôle physiologique des récepteurs de la sérotonine, en particulier le récepteur 5-hydroxytryptamine 1D . Le composé s’est avéré inhiber l’absorption d’eau chez les rats déshydratés lorsqu’il est injecté par voie intraventriculaire, ce qui met en évidence son utilisation potentielle dans l’étude des mécanismes de la soif et de l’hydratation . De plus, L-694,247 est utilisé dans la recherche pour explorer les effets des agonistes des récepteurs de la sérotonine sur divers processus physiologiques et comportementaux.

Applications De Recherche Scientifique

L-694,247 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the physiological role of serotonin receptors, especially the 5-hydroxytryptamine 1D receptor . The compound has been shown to inhibit water intake in dehydrated rats when injected intraventricularly, highlighting its potential use in studying thirst and hydration mechanisms . Additionally, L-694,247 is used in research to explore the effects of serotonin receptor agonists on various physiological and behavioral processes.

Comparaison Avec Des Composés Similaires

L-694,247 est comparé à d’autres agonistes des récepteurs de la sérotonine, comme le sumatriptan. Bien que les deux composés soient des agonistes puissants pour le récepteur 5-hydroxytryptamine 1D, L-694,247 a une affinité et une sélectivité plus élevées pour ce récepteur par rapport au sumatriptan . D’autres composés similaires comprennent :

Sumatriptan : Un agoniste connu du récepteur 5-hydroxytryptamine 1D utilisé dans le traitement des migraines.

Zolmitriptan : Un autre agoniste des récepteurs de la sérotonine ayant des applications similaires dans le traitement des migraines.

Rizatriptan : Un agoniste sélectif des récepteurs de la sérotonine utilisé pour les crises de migraine aiguës.

L’unicité de L-694,247 réside dans sa puissance et sa sélectivité plus élevées pour le récepteur 5-hydroxytryptamine 1D, ce qui en fait un outil précieux pour la recherche en pharmacologie des récepteurs de la sérotonine.

Propriétés

IUPAC Name |

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMQLISPYELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160175 | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137403-12-4 | |

| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 694247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-694,247 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

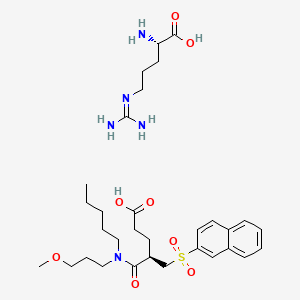

Feasible Synthetic Routes

A: L-694,247 acts as a potent agonist at both 5-HT1B and 5-HT1D receptors [, , ]. These receptors are G protein-coupled receptors primarily coupled to Gi/o proteins. Upon activation by L-694,247, downstream effects include inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels [, , ]. This reduction in cAMP can then influence various cellular processes, such as neurotransmitter release and ion channel activity [, , , , ].

A: Research using chimeric 5-HT1B/1D receptors identified a region encompassing the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor as being crucial for the selective binding of ketanserin, a known 5-HT1D antagonist [, ]. Although this research focused on antagonists, it highlights the importance of these specific receptor domains in ligand recognition and selectivity. Further studies are needed to determine if similar structural elements contribute to the selectivity of L-694,247.

A: Yes, a naturally occurring variant of the human 5-HT1B receptor where phenylalanine at position 124 is substituted by cysteine (Phe-124-Cys) has been shown to display increased affinity for L-694,247 compared to the wild-type receptor []. This variant also exhibited altered binding profiles for other agonists and antagonists, suggesting that this polymorphism may have functional consequences for drug response and side effect profiles.

ANone: Several in vitro assays have been employed to investigate the activity of L-694,247. These include:

- [35S]GTPγS binding assays: This assay measures the activation of G proteins, specifically Gi/o proteins, which are known to couple to 5-HT1B and 5-HT1D receptors []. L-694,247 has been shown to stimulate [35S]GTPγS binding in a concentration-dependent manner in membranes prepared from rat striatum, indicating activation of G proteins [].

- Inhibition of forskolin-stimulated cAMP accumulation: This assay assesses the inhibition of adenylyl cyclase activity, a downstream consequence of 5-HT1 receptor activation. L-694,247 potently inhibits forskolin-stimulated cAMP accumulation in various cell lines and tissues expressing 5-HT1B and/or 5-HT1D receptors [, , ].

- Inhibition of K+-evoked [3H]-5-HT release: This assay investigates the ability of L-694,247 to inhibit neurotransmitter release, a well-established effect of presynaptic 5-HT1 receptor activation. L-694,247 effectively inhibits K+-evoked [3H]-5-HT release from guinea pig frontal cortex slices, suggesting a role in modulating serotonin release [].

ANone: L-694,247 has been investigated in various animal models to elucidate its physiological and pharmacological effects. Some examples include:

- Rat model of diabetes: This model has been employed to study the impact of diabetes on cardiovascular function and the potential role of 5-HT receptors [, , , ]. L-694,247 has been shown to modulate blood pressure and heart rate in diabetic rats, highlighting the involvement of 5-HT1D receptors in cardiovascular regulation in the context of diabetes [, ].

- Rat model of mesenteric vasoconstriction: This model is used to examine the effects of compounds on blood flow and vascular tone in the mesentery []. Studies utilizing this model revealed that L-694,247 exerts a sympatho-inhibitory effect in the mesenteric vascular bed, suggesting a potential role in regulating blood pressure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673840.png)